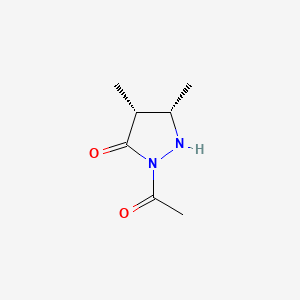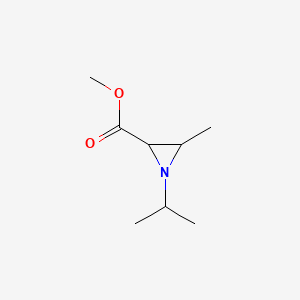![molecular formula C7H5Cl2N3O B590769 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride CAS No. 126728-21-0](/img/structure/B590769.png)
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride involves varying solvents, catalysts, and the use of microwave irradiation . The best conditions for its synthesis were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is characterized by a pyrido[2,3-d]pyrimidine ring system . This structure was confirmed by 1H and 13C NMR spectroscopy, as well as by IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride include the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . This reaction leads to the formation of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride: is a promising compound for selectively inhibiting the activity of various tyrosine kinases. These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are crucial targets for antitumor drugs. For instance, derivatives of this compound have been found to inhibit Src tyrosine kinase, EGFR kinase, and Wee1 kinase, which are significant in the development of cancer therapies .
Antitumor Activity
Derivatives of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride have shown potential as antitumor agents. The introduction of an acylamino group at position 7 of the pyridopyrimidine system has led to the discovery of strong selective FGFR tyrosine kinase inhibitors, which are promising leads for creating new antitumor drugs .
Treatment of Arthritis
Some derivatives of the compound have been effective in treating arthritis. By inhibiting specific kinases, these derivatives can reduce inflammation and pain associated with the condition, offering a potential new avenue for arthritis therapy .
Hepatitis C Treatment
The compound has also been utilized in the treatment of hepatitis C. Its ability to inhibit certain enzymes makes it a valuable candidate for developing drugs to combat this viral infection .
Type II Diabetes Management
In the management of type II diabetes, derivatives of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride have been explored for their therapeutic potential. They may offer a new approach to controlling blood sugar levels through their action on specific biological targets .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects, which could be beneficial in preventing the spread of cancer cells. This application is particularly relevant in the context of cancer treatment, where controlling cell growth is a primary objective .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these kinases are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibition of various tyrosine kinases . These include the Src tyrosine kinase pathway, EGFR kinase pathway, Wee1 kinase pathway, cyclin-dependent kinase (CDK4) pathway, and DYRK1B and DYRK1A pathways . The downstream effects of these pathway inhibitions can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the compound’s inhibition of various tyrosine kinases, which play key roles in cell growth and survival .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHZIZCKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126728-21-0 |
Source


|
| Record name | Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)



